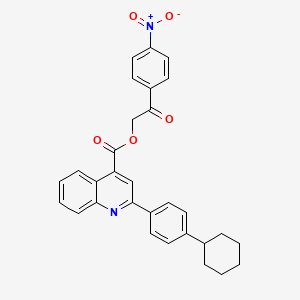
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-cyclohexylphenylamine to form an intermediate Schiff base, which is then cyclized to form the quinoline ring. The final step involves esterification with 2-oxoethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Amines, alcohols, and appropriate solvents such as dichloromethane or ethanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)-4-quinolinecarboxylate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Hydrolysis: 2-(4-Nitrophenyl)-2-oxoethanol and 2-(4-cyclohexylphenyl)-4-quinolinecarboxylic acid.
Aplicaciones Científicas De Investigación
2-(4-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-ylethanone: Similar in structure but with different functional groups, leading to varied biological activities.
4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione: Shares the cyclohexyl and nitrophenyl groups but has a different core structure, resulting in different applications.
Propiedades
Fórmula molecular |
C30H26N2O5 |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-cyclohexylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H26N2O5/c33-29(23-14-16-24(17-15-23)32(35)36)19-37-30(34)26-18-28(31-27-9-5-4-8-25(26)27)22-12-10-21(11-13-22)20-6-2-1-3-7-20/h4-5,8-18,20H,1-3,6-7,19H2 |
Clave InChI |
LAVHUNZUCONKQF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)OCC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















